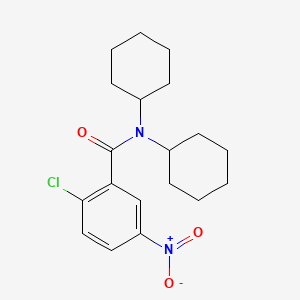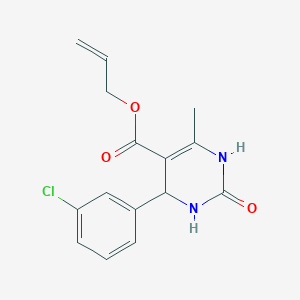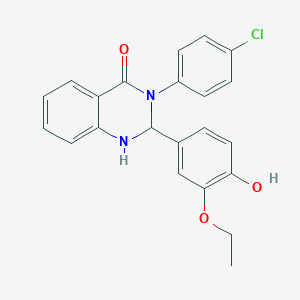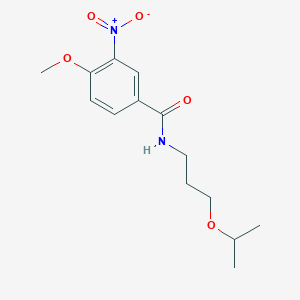![molecular formula C22H19ClN2O4 B5214241 2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide, commonly known as CPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAB is a benzamide derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
CPAB has been extensively studied in various research fields, including cancer research, neurological disorders, and inflammatory diseases. In cancer research, CPAB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, CPAB has been studied for its potential neuroprotective effects. Inflammatory diseases, such as rheumatoid arthritis, have also been studied using CPAB as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of CPAB is not fully understood. However, it has been suggested that CPAB inhibits the activity of certain enzymes, such as histone deacetylases, which play a role in cancer cell growth and proliferation. CPAB has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CPAB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, neuroprotective effects, and anti-inflammatory effects. CPAB has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
CPAB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, its potential neuroprotective effects, and its anti-inflammatory effects. However, CPAB also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for CPAB research, including further studies on its mechanism of action, its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases, and the development of more potent and selective CPAB analogs. Additionally, the use of CPAB in combination with other therapeutic agents may also be explored in future research.
Conclusion:
In conclusion, CPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAB has been synthesized using various methods and has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. CPAB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, its potential neuroprotective effects, and its anti-inflammatory effects. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective CPAB analogs.
Méthodes De Synthèse
CPAB has been synthesized using various methods, including the reaction of 4-chlorophenyl chloroformate, 4-methoxyaniline, and 2-(4-chlorophenoxy)acetic acid in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chlorophenyl chloroformate, 4-methoxyaniline, and 2-(4-chlorophenoxy)acetic acid in the presence of a catalyst, such as N,N-dimethylformamide.
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-17-12-8-16(9-13-17)24-22(27)19-4-2-3-5-20(19)25-21(26)14-29-18-10-6-15(23)7-11-18/h2-13H,14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLZQZHDKSYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5214172.png)

![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)


![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)



![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)
![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)